

Sourcing High-Purity Ethyl 12(Z)-heneicosenoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ethyl 12(Z)-heneicosenoate

Cat. No.: B15547224

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For researchers, scientists, and drug development professionals, obtaining high-purity **Ethyl 12(Z)-heneicosenoate** is critical for ensuring the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of sourcing, synthesis, purification, and analysis of this long-chain mono-unsaturated fatty acid ester, along with insights into its potential, yet largely unexplored, biological roles.

Sourcing and Physicochemical Properties

High-purity (>99%) **Ethyl 12(Z)-heneicosenoate** is available from several specialized chemical suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is essential to obtain a certificate of analysis (CoA) to verify its identity and purity.

Table 1: Physicochemical Properties of **Ethyl 12(Z)-heneicosenoate**

Property	Value	Reference
CAS Number	2692622-86-7	[1]
Molecular Formula	C23H44O2	[1]
Molecular Weight	352.6 g/mol	[1]
Synonyms	Ethyl (12Z)-12-heneicosenoate	[1]
Purity	>99% (typical for research grade)	
Appearance	Not specified, likely a colorless to pale yellow oil or solid	
Storage	Freezer (-20°C recommended)	

Synthesis of Ethyl 12(Z)-heneicosenoate

While a specific, detailed protocol for the synthesis of **Ethyl 12(Z)-heneicosenoate** is not readily available in the reviewed literature, a plausible and commonly employed two-step synthetic route can be proposed. This involves the stereoselective formation of the (Z)-alkene followed by esterification.

Step 1: Synthesis of 12(Z)-heneicosenoic acid via Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes. To create the (Z)-double bond at the C12 position, a non-stabilized ylide is required.[2]

Experimental Protocol: Wittig Reaction for (Z)-Alkene Synthesis (General)

- Ylide Preparation:
 - A suitable phosphonium salt, such as undecyltriphenylphosphonium bromide, is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

- A strong base, typically n-butyllithium (n-BuLi), is added dropwise at a low temperature (e.g., -78 °C to 0 °C) to deprotonate the phosphonium salt and form the corresponding ylide. The formation of the ylide is often indicated by a color change.
- Reaction with Aldehyde:
 - A solution of the appropriate aldehyde, in this case, decanal, in anhydrous THF is added dropwise to the ylide solution at low temperature.
 - The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
- Work-up and Isolation:
 - The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
 - The crude product, 12(Z)-heneicosenoic acid, is then purified by column chromatography on silica gel.

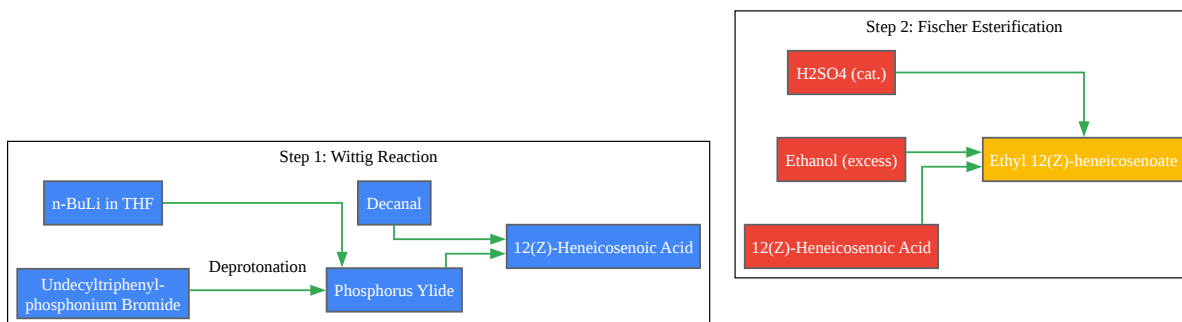
Step 2: Fischer Esterification

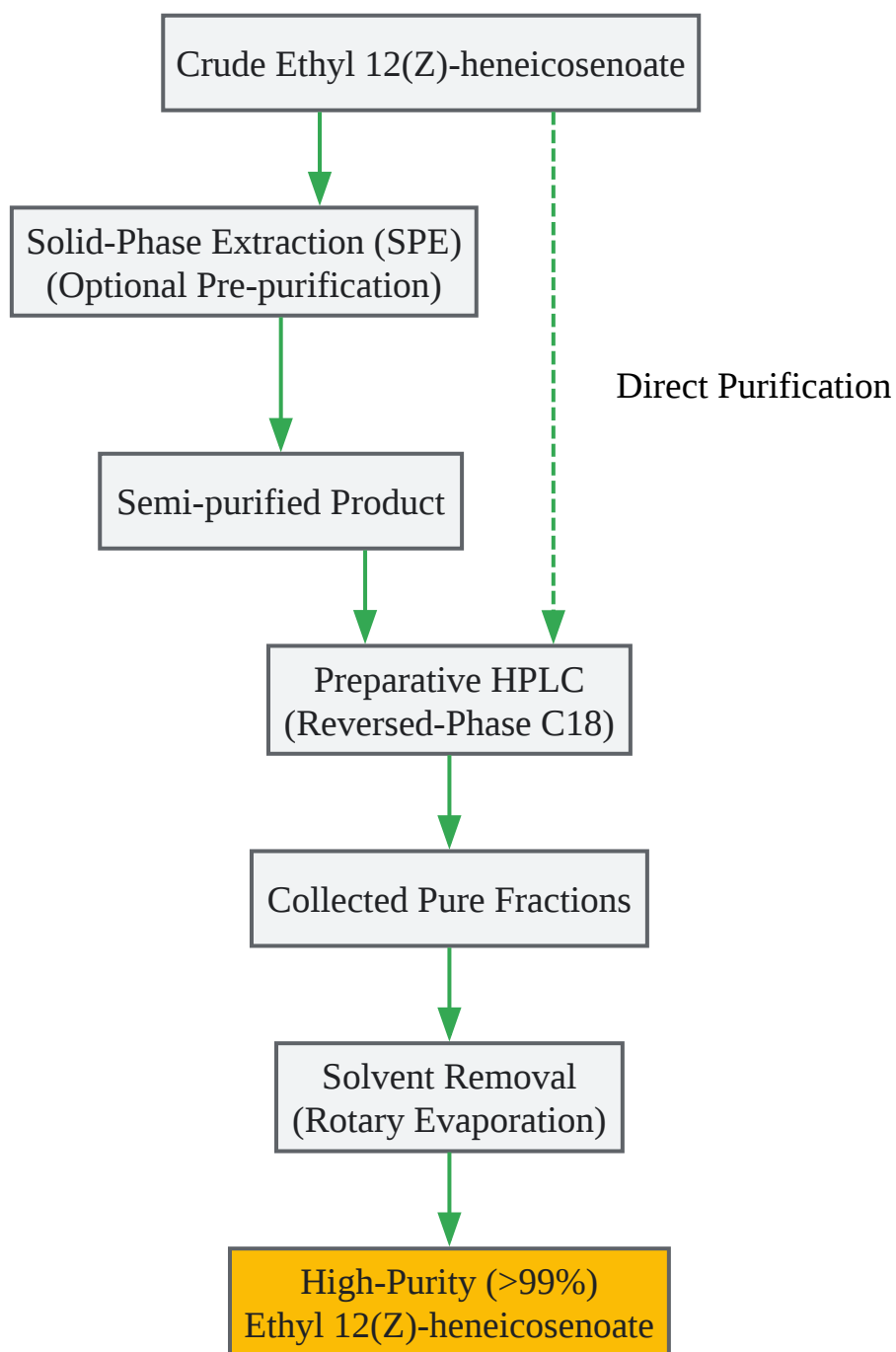
The resulting 12(Z)-heneicosenoic acid can be esterified to the corresponding ethyl ester using the Fischer esterification method.^{[1][3]}

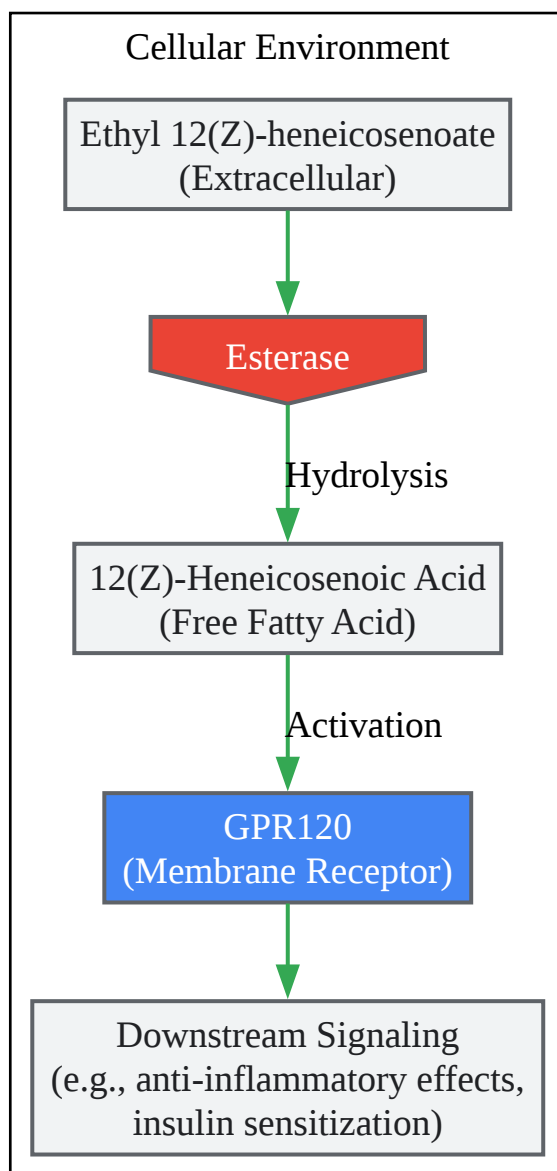
Experimental Protocol: Fischer Esterification (General)

- Reaction Setup:
 - 12(Z)-heneicosenoic acid is dissolved in a large excess of absolute ethanol.

- A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to the solution.[3]
- Reaction Conditions:
 - The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Isolation:
 - After cooling to room temperature, the excess ethanol is removed under reduced pressure.
 - The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
 - The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude **Ethyl 12(Z)-heneicosenoate**.







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